molecular formula C11H16N2 B13881290 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine

1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine

Cat. No.: B13881290
M. Wt: 176.26 g/mol
InChI Key: UCNUTVDLVFSOPG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is of interest due to its potential biological and pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original amine.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various N-substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and stability. The presence of two methyl groups at the 1 and 2 positions, along with the amine group at the 7 position, distinguishes it from other isoquinoline derivatives and contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-8-11-7-10(12)4-3-9(11)5-6-13(8)2/h3-4,7-8H,5-6,12H2,1-2H3

InChI Key

UCNUTVDLVFSOPG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C)C=CC(=C2)N

Origin of Product

United States

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